molecular formula C25H25F2N3O4S B2911038 N-(2-ethoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide CAS No. 451500-43-9

N-(2-ethoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide

Cat. No.: B2911038
CAS No.: 451500-43-9
M. Wt: 501.55
InChI Key: OZPZJSUXBHNOBM-UHFFFAOYSA-N
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Description

“N-(2-ethoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a piperazine ring, which is a common feature in many drugs, including antipsychotics and antidepressants .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features, including the aromatic benzene rings, the piperazine ring, and the sulfonyl and amide functional groups. These groups could potentially engage in a variety of interactions, including hydrogen bonding and pi-stacking .


Chemical Reactions Analysis

As an organic compound, “this compound” could potentially undergo a variety of chemical reactions. The amide group could be hydrolyzed under acidic or basic conditions, and the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfonyl groups could enhance its solubility in polar solvents .

Safety and Hazards

Without specific toxicity studies, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-fluoro-5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F2N3O4S/c1-2-34-24-10-6-4-8-22(24)28-25(31)19-17-18(11-12-20(19)26)35(32,33)30-15-13-29(14-16-30)23-9-5-3-7-21(23)27/h3-12,17H,2,13-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPZJSUXBHNOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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